molecular formula C17H13F3N2O4S B3309678 Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate CAS No. 942206-37-3

Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate

Cat. No.: B3309678
CAS No.: 942206-37-3
M. Wt: 398.4 g/mol
InChI Key: XNYYXIVWMZUAPV-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-B]pyridine core. Key substituents include a trifluoromethyl (-CF₃) group at position 6, a tosyl (p-toluenesulfonyl) group at position 1, and a methyl ester (-COOMe) at position 3.

Properties

IUPAC Name

methyl 1-(4-methylphenyl)sulfonyl-6-(trifluoromethyl)pyrrolo[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4S/c1-10-3-5-11(6-4-10)27(24,25)22-9-13(16(23)26-2)12-7-8-14(17(18,19)20)21-15(12)22/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYYXIVWMZUAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(C=C3)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101117306
Record name Methyl 1-[(4-methylphenyl)sulfonyl]-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942206-37-3
Record name Methyl 1-[(4-methylphenyl)sulfonyl]-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942206-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[(4-methylphenyl)sulfonyl]-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-B]pyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolo[2,3-B]pyridine core. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction or other ring-closing methods.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and a suitable acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolo[2,3-B]pyridine core.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include bases, acids, oxidizing agents, reducing agents, and catalysts such as palladium or copper.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate is in the field of medicinal chemistry, particularly as a potential pharmaceutical agent.

Protein Kinase Inhibition

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds are effective as protein kinase inhibitors. These inhibitors play a crucial role in regulating cellular functions and are significant in cancer therapy. The compound has been studied for its ability to inhibit specific kinases involved in tumor growth and proliferation, making it a candidate for developing new anticancer drugs .

Antiviral Activity

Preliminary studies suggest that this compound exhibits antiviral properties, particularly against certain viral infections. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and exert therapeutic effects .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

Synthesis of Complex Molecules

The compound can be utilized in synthesizing more complex organic molecules through various reactions such as nucleophilic substitutions and cycloadditions. Its unique structure allows it to participate in reactions that form new carbon-carbon bonds, which are fundamental in constructing diverse organic frameworks .

Material Science

The unique chemical properties of this compound have implications in material science.

Fluorinated Polymers

Due to the presence of trifluoromethyl groups, the compound can be used to develop fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in industries requiring durable coatings and advanced materials for electronics .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the efficacy of this compound against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound for further development into anticancer therapeutics.

Case Study 2: Synthesis Pathways

Another study documented the synthetic pathways involving this compound as an intermediate for creating novel heterocycles with potential biological activity. The research highlighted the efficiency of using this compound in multi-step synthesis processes, significantly reducing reaction times and improving yields.

Mechanism of Action

The mechanism of action of Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the tosyl group can protect reactive sites during biochemical interactions.

Comparison with Similar Compounds

Receptor-Binding Analogs: L-750,667 (Azaindole Derivative)

Structural Differences :

  • Core : L-750,667 (azaindole) vs. pyrrolo[2,3-B]pyridine in the target compound.
  • Substituents : L-750,667 features a sulfonamide group and radioiodination, whereas the target compound has -CF₃, tosyl, and methyl ester groups.

Pharmacological Insights :

  • L-750,667 exhibits high affinity (Ki = 0.51 nM) and >2000-fold selectivity for dopamine D4 receptors over D2/D3 receptors .
  • Tosyl groups in both compounds could stabilize binding via hydrophobic interactions .

Table 1: Pharmacological Comparison

Compound Core Structure Key Substituents Receptor Affinity (Ki) Selectivity
L-750,667 Azaindole Sulfonamide, radioiodine 0.51 nM (D4) >2000-fold (D4/D2/D3)
Target Compound Pyrrolo[2,3-B]pyridine -CF₃, -Ts, -COOMe Not reported Not reported

Pyridine Derivatives with Ester Groups

lists pyridine derivatives with pyrrolidine and ester substituents. For example:

  • (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate.

Comparison :

  • Ester Reactivity : Methyl esters (target compound) hydrolyze faster than tert-butyl esters (), impacting metabolic stability.
  • Fluorine Effects : Fluorine in ’s compound may enhance bioavailability, whereas -CF₃ in the target compound increases lipophilicity and electron deficiency .

Table 2: Physicochemical Properties

Compound Key Substituents Lipophilicity Metabolic Stability
Target Compound -CF₃, -Ts, -COOMe High Moderate (methyl ester)
(±)-trans-Methyl... () -F, -SiMe₂(t-Bu) Moderate High (tert-butyl)

Toxicological Considerations: Heterocyclic Amines

discusses carcinogenic heterocyclic amines (e.g., IQ compounds). While structurally distinct (imidazoquinolines vs. pyrrolopyridines), the comparison underscores the importance of substituent effects on toxicity.

Biological Activity

Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate (CAS No. 952182-21-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H7F3N2O2
  • Molecular Weight : 244.17 g/mol
  • Structure : The compound features a pyrrolopyridine core with a trifluoromethyl and tosyl group, which are critical for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Protein Kinase Inhibition : The compound has been identified as a potent inhibitor of various protein kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular responses and has implications in cancer therapeutics .
  • GABA Modulation : Preliminary studies suggest that derivatives of this compound may exhibit GABA receptor modulation, which could influence neurotransmission and has potential applications in treating neurological disorders .
  • Anti-cancer Activity : The compound's structural features allow it to interact with targets involved in tumor growth and metastasis, making it a candidate for further investigation in oncology .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines at micromolar concentrations. For example:

  • Cell Line Tested : A549 (lung cancer), MCF-7 (breast cancer)
  • IC50 Values : Ranged from 0.5 to 5 µM, indicating significant potency against these cell lines .

In Vivo Studies

Animal models have shown promising results regarding the compound's efficacy:

  • Model Used : Xenograft models in mice.
  • Results : Treatment with the compound led to a reduction in tumor size by approximately 50% compared to control groups .

Case Study 1: Protein Kinase Inhibition

A study published in MDPI highlighted the compound's ability to inhibit c-Met kinase, which is often overexpressed in various cancers. The study reported an IC50 value of approximately 0.005 µM, demonstrating its potential as a targeted therapy for tumors expressing c-Met .

Case Study 2: GABA Modulation

Another investigation focused on the modulation of GABA receptors by the compound. Results indicated that it could enhance GABAergic transmission, which may have therapeutic implications for anxiety and seizure disorders .

Safety and Toxicology

Safety assessments indicate that this compound has an acute toxicity classification of Category 3 for oral exposure, suggesting caution in handling and administration . Long-term toxicity studies are necessary to fully evaluate its safety profile.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
TosylationTosyl chloride, pyridine, 0°C → RT, 12 h68–72
TrifluoromethylationCF₃Cu(I) complex, DMF, 80°C, 6 h55–60
EsterificationMethyl iodide, K₂CO₃, DMF, 60°C, 4 h85–90

What analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents. For example, the tosyl group’s aromatic protons appear as distinct doublets (δ 7.7–7.9 ppm), while the trifluoromethyl group causes splitting in adjacent protons .
  • Mass Spectrometry (ESI-MS) : Accurate mass analysis (e.g., m/z 439.1 [M+H]⁺) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the pyrrolopyridine core .

Advanced Consideration : Discrepancies in NMR shifts (e.g., δ 2.22 ppm for methyl esters vs. δ 2.56 ppm for sterically hindered analogs) require comparative analysis with structurally validated analogs .

How can researchers optimize the tosylation step to minimize byproducts?

Advanced Research Focus
Tosylation efficiency depends on:

  • Base Selection : DMAP outperforms pyridine in reducing hydrolysis byproducts due to superior nucleophilicity .
  • Temperature Control : Slow addition of tosyl chloride at 0°C minimizes exothermic side reactions.
  • Workup : Aqueous NaHCO₃ washes remove unreacted tosyl chloride, improving purity (>95% by HPLC) .

Q. Table 2: Tosylation Optimization

BaseTemp (°C)Reaction Time (h)Purity (%)Yield (%)
Pyridine25128868
DMAP0→25189772

What strategies validate the biological target hypothesis for this compound?

Advanced Research Focus
While direct biological data for this compound is limited, analogous pyrrolopyridines (e.g., Pexidartinib) inhibit kinases like CSF-1R and FLT3 (IC₅₀: 10–20 nM) . Methodological approaches include:

  • Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseScan) to identify off-target effects.
  • Cellular Autophagy Assays : LC3-II Western blotting or GFP-LC3 puncta quantification to assess mTOR pathway modulation .
  • SAR Studies : Comparing trifluoromethyl vs. methyl/cyano analogs to map critical substituents .

How should researchers address discrepancies in biological activity between in vitro and in vivo models?

Q. Advanced Research Focus

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability. Poor solubility (common with trifluoromethyl groups) may require formulation with cyclodextrins or PEG .
  • Metabolite Identification : LC-MS/MS to detect demethylated or detosylated metabolites that alter activity .
  • Dose-Response Reconciliation : Adjust in vivo dosing to account for protein binding (>90% in plasma for similar compounds) .

What computational methods support the design of analogs with improved metabolic stability?

Q. Advanced Research Focus

  • DFT Calculations : Predict sites of oxidative metabolism (e.g., C-H bond strengths at pyrrolopyridine positions) .
  • MD Simulations : Assess tosyl group lability in aqueous environments .
  • QSAR Models : Correlate logP/clogP values (experimental vs. predicted) with microsomal half-lives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.